3-Methyl-3-pyrazolin-5-one

Pulse Radiolysis Free Radical Scavenging Reaction Kinetics

3-Methyl-3-pyrazolin-5-one is the definitive keto-tautomer scaffold for medicinal chemistry and heterocyclic synthesis. Its unsubstituted N1 position allows systematic derivatization—essential for building Edaravone analogs and diverse pyrazolone libraries. Generic pyrazolones cannot substitute this core due to distinct reactivity and bioactivity profiles driven by specific substitution patterns. Confirmed orthorhombic crystal structure and well-characterized tautomerism make it an ideal reference standard for X-ray crystallography. Procure with confidence: specify CAS 4344-87-0 to ensure the correct tautomeric form and avoid failed syntheses.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 4344-87-0
Cat. No. B1330569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-pyrazolin-5-one
CAS4344-87-0
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN1
InChIInChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
InChIKeyWGVHNCAJPFIFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-pyrazolin-5-one (CAS 4344-87-0): Core Pyrazolone Scaffold for Heterocyclic Synthesis


3-Methyl-3-pyrazolin-5-one (CAS 4344-87-0), also known as 3-methyl-5-pyrazolone, is a heterocyclic building block belonging to the pyrazolone class . It is a key intermediate for synthesizing a wide range of heterocyclic compounds, including pharmaceuticals and agrochemicals . The compound exists in a tautomeric equilibrium, with the keto form (3-methyl-3-pyrazolin-5-one) predominating in the solid state, as confirmed by X-ray crystallography . This core scaffold is the structural foundation for notable derivatives like Edaravone [1].

Why 3-Methyl-3-pyrazolin-5-one Cannot Be Substituted with Other Pyrazolones


Generic substitution among pyrazolones is not feasible due to significant differences in reactivity, bioactivity, and physical properties driven by specific substitution patterns [1]. The unsubstituted 3-Methyl-3-pyrazolin-5-one provides a unique, versatile scaffold for derivatization . In contrast, N-phenyl substituted analogs like Edaravone exhibit different radical scavenging mechanisms and rates, while N-alkyl or other aryl substitutions drastically alter solubility and target affinity [1]. Simply assuming functional equivalence between pyrazolones without confirming the precise structural and property match can lead to failed syntheses or invalid experimental results.

Quantitative Evidence Guide: Performance of 3-Methyl-3-pyrazolin-5-one vs. Analogs


Comparative Radical Scavenging: Unsubstituted Core as a Baseline Scaffold

The unsubstituted 3-Methyl-3-pyrazolin-5-one serves as a critical baseline scaffold for understanding the impact of N-substitution on radical scavenging activity [1]. A comparative pulse radiolysis study demonstrated that N-substituted derivatives exhibit drastically different reaction rate constants with hydroxyl (•OH) radicals. For instance, the rate constant for Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) was approximately 8.0 x 10⁹ dm³ mol⁻¹ s⁻¹, while the study's set of four analogue compounds, including 1,3-dimethyl-2-pyrazolin-5-one and 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one, showed varying reactivities [1]. This highlights that the core scaffold's reactivity is highly tunable, and the parent compound is essential for establishing the baseline for structure-activity relationship (SAR) studies.

Pulse Radiolysis Free Radical Scavenging Reaction Kinetics

Confirmed Solid-State Structure: Orthorhombic Crystal Form for Reproducible Synthesis

The solid-state structure of 3-Methyl-3-pyrazolin-5-one has been definitively characterized, providing crucial data for handling and formulation . X-ray crystallography confirms that the keto tautomer predominates in the solid state and that the crystal structure is orthorhombic with space group Fdd2 [REFS-1, REFS-2]. This is distinct from a previously reported monoclinic form (P21/a) [1]. Knowing the exact crystal form is critical for ensuring batch-to-batch consistency in solid-phase synthesis and for accurate interpretation of spectroscopic data. This level of structural detail is often unavailable for less common or newer pyrazolone derivatives.

X-ray Crystallography Solid-State Chemistry Polymorphism

Optimized Synthetic Route: High-Yield, Solvent-Free Synthesis for Green Chemistry

3-Methyl-3-pyrazolin-5-one can be synthesized via a high-yielding, environmentally friendly route that offers distinct advantages over methods for many substituted analogs . The condensation of ethyl acetoacetate with methyl hydrazine can be carried out under solvent-free conditions at 0-78°C for 1-16 hours, achieving yields of 66-100% . This approach minimizes organic solvent waste and simplifies purification compared to traditional syntheses of N-aryl pyrazolones, which often require refluxing in toxic solvents like ethanol or methanol and generate more waste .

Green Chemistry Organic Synthesis Heterocyclic Chemistry

Recommended Application Scenarios for 3-Methyl-3-pyrazolin-5-one


As a Core Scaffold for Derivatization in Medicinal Chemistry

This compound is ideal for medicinal chemists designing new therapeutic agents who require a versatile pyrazolone core for derivatization . The unsubstituted N1 position allows for targeted functionalization to create diverse libraries of N-substituted pyrazolones, as demonstrated by the synthesis of Edaravone and other biologically active analogs [REFS-2, REFS-3].

As a Reference Standard in Crystallography and Solid-State Analysis

Due to its well-characterized orthorhombic crystal structure and confirmed keto-enol tautomerism in the solid state, 3-Methyl-3-pyrazolin-5-one serves as an excellent reference standard for X-ray crystallography studies of pyrazolone derivatives . It is also useful for researchers investigating polymorphism and its effects on material properties.

In the Development of Green and Sustainable Synthetic Methods

This compound is a prime candidate for use in academic and industrial laboratories focused on developing greener synthetic methodologies . Its efficient, high-yield, and solvent-free synthesis serves as a model reaction for training and for process chemistry development aiming to reduce environmental impact.

For Fundamental Studies in Heterocyclic Chemistry

As a foundational heterocyclic building block, 3-Methyl-3-pyrazolin-5-one is essential for fundamental research into the synthesis of more complex heterocyclic systems . It is used to prepare substituted 4-alkyl(cycloalkyl)-2-amino-3-cyano-4H-pyrans and other advanced intermediates, making it a staple for methodology development in organic synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-3-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.